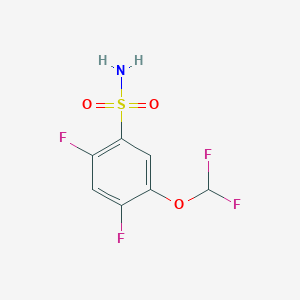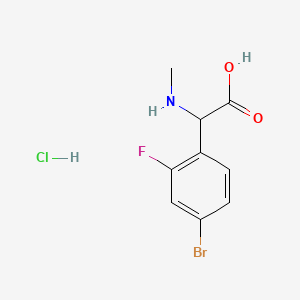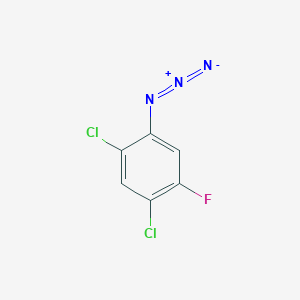![molecular formula C8H14ClF2NO B13475238 3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO and a molecular weight of 213.6527 . This compound is of interest due to its unique structural features, which include a difluorocyclopropyl group and an oxolan-3-amine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride involves several steps. One common method includes the reaction of a difluorocyclopropylmethyl halide with an oxolan-3-amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt .
Chemical Reactions Analysis
3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted products
Scientific Research Applications
3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride is utilized in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group is known to enhance binding affinity to certain enzymes and receptors, thereby modulating their activity. The oxolan-3-amine moiety can interact with various biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride can be compared with similar compounds such as:
[(2,2-Difluorocyclopropyl)methyl]amine hydrochloride: This compound has a similar difluorocyclopropyl group but lacks the oxolan-3-amine moiety, making it less versatile in certain applications.
3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride: This compound has a similar structure but with a propan-1-amine group instead of oxolan-3-amine, affecting its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H14ClF2NO |
|---|---|
Molecular Weight |
213.65 g/mol |
IUPAC Name |
3-[(2,2-difluorocyclopropyl)methyl]oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)4-6(8)3-7(11)1-2-12-5-7;/h6H,1-5,11H2;1H |
InChI Key |
FUWTYJVAKCREPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC2CC2(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


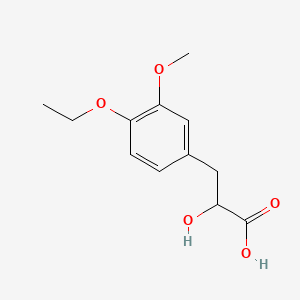
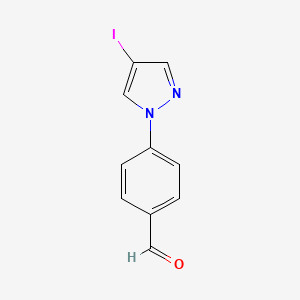
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13475179.png)
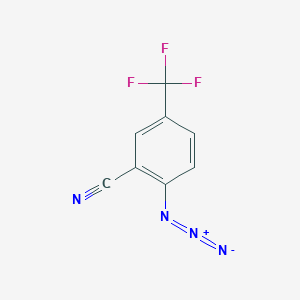
![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)
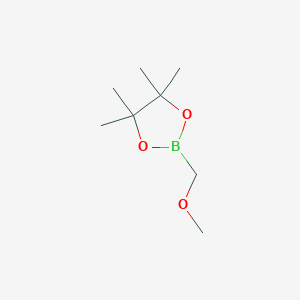
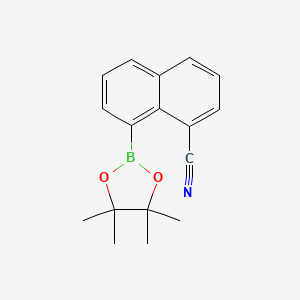
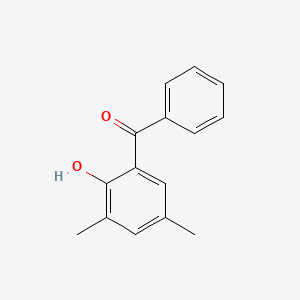
![methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride](/img/structure/B13475222.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
